1-N,3-N-bis(4-hydroxy-2-methylphenyl)benzene-1,3-dicarboxamide
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Overview
Description
1-N,3-N-bis(4-hydroxy-2-methylphenyl)benzene-1,3-dicarboxamide is an organic compound characterized by its complex aromatic structure This compound features two hydroxy-2-methylphenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,3-N-bis(4-hydroxy-2-methylphenyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid chloride with 4-hydroxy-2-methylaniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-N,3-N-bis(4-hydroxy-2-methylphenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-N,3-N-bis(4-hydroxy-2-methylphenyl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 1-N,3-N-bis(4-hydroxy-2-methylphenyl)benzene-1,3-dicarboxamide exerts its effects involves interactions with specific molecular targets. The hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-N,3-N-bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide: Lacks the methyl groups, which may affect its solubility and reactivity.
1-N,3-N-bis(4-methoxy-2-methylphenyl)benzene-1,3-dicarboxamide: Contains methoxy groups instead of hydroxy groups, potentially altering its hydrogen bonding capabilities.
Uniqueness: 1-N,3-N-bis(4-hydroxy-2-methylphenyl)benzene-1,3-dicarboxamide is unique due to the presence of both hydroxy and methyl groups, which confer specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.
This compound’s distinct structure and functional groups make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and insights into organic chemistry.
Properties
IUPAC Name |
1-N,3-N-bis(4-hydroxy-2-methylphenyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-13-10-17(25)6-8-19(13)23-21(27)15-4-3-5-16(12-15)22(28)24-20-9-7-18(26)11-14(20)2/h3-12,25-26H,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEZBAQMTSNELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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